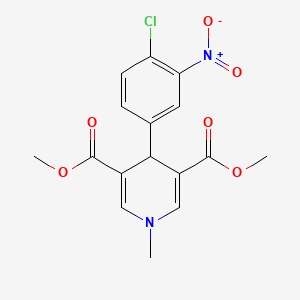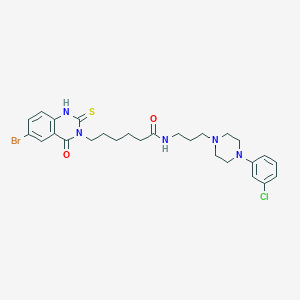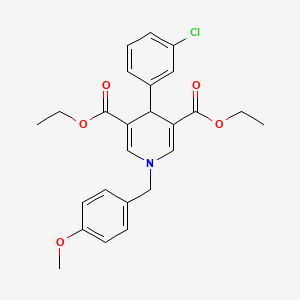
(4Z)-2-(2,4-dichlorophenyl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4Z)-2-(2,4-DICHLOROPHENYL)-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound characterized by its unique structure, which includes a dichlorophenyl group, a thiophene ring, and an oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(2,4-DICHLOROPHENYL)-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dichlorophenyl group: This step often involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of the thiophene ring: This can be done through a variety of coupling reactions, such as Suzuki or Stille coupling, using palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Common techniques include:
High-temperature reactions: To facilitate the formation of the oxazole ring.
Catalytic processes: Using palladium or other metal catalysts to ensure efficient coupling reactions.
Purification steps: Such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
(4Z)-2-(2,4-DICHLOROPHENYL)-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or nitration reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Often performed under inert atmospheres to prevent unwanted side reactions.
Substitution: Conducted in the presence of catalysts or under acidic/basic conditions to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield sulfoxides or sulfones.
Reduction: Can produce alcohols or amines.
Substitution: Results in halogenated or nitrated derivatives.
科学研究应用
(4Z)-2-(2,4-DICHLOROPHENYL)-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism by which (4Z)-2-(2,4-DICHLOROPHENYL)-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to active sites of enzymes, thereby blocking their activity.
Receptor modulation: Interacting with cellular receptors to alter signal transduction pathways.
DNA/RNA interaction: Binding to nucleic acids, affecting gene expression or replication processes.
相似化合物的比较
Similar Compounds
2-(2,4-DICHLOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOLE: Lacks the thiophene ring, resulting in different chemical properties.
4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE: Does not contain the dichlorophenyl group, leading to variations in reactivity and applications.
Uniqueness
(4Z)-2-(2,4-DICHLOROPHENYL)-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its combination of structural features, which confer distinct chemical and biological properties
属性
分子式 |
C14H7Cl2NO2S |
|---|---|
分子量 |
324.2 g/mol |
IUPAC 名称 |
(4Z)-2-(2,4-dichlorophenyl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C14H7Cl2NO2S/c15-8-3-4-10(11(16)6-8)13-17-12(14(18)19-13)7-9-2-1-5-20-9/h1-7H/b12-7- |
InChI 键 |
GXTYCIXGTOUVQS-GHXNOFRVSA-N |
手性 SMILES |
C1=CSC(=C1)/C=C\2/C(=O)OC(=N2)C3=C(C=C(C=C3)Cl)Cl |
规范 SMILES |
C1=CSC(=C1)C=C2C(=O)OC(=N2)C3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(1,1-dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethyl (2E)-3-(3-chlorophenyl)prop-2-enoate](/img/structure/B11222016.png)
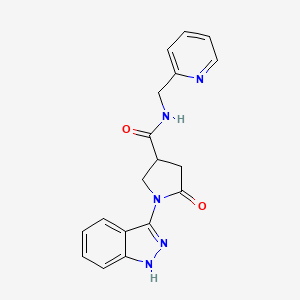
![2'-isobutyl-{N}-isopropyl-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11222031.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11222034.png)
![1-{[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-2-ol](/img/structure/B11222037.png)
![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B11222040.png)

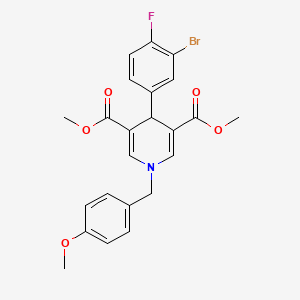
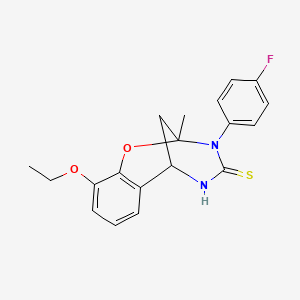
![3-(furan-2-ylmethyl)-2-[(2-methylbenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B11222064.png)
